(1R,2S)-2-propan-2-ylcyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKOEGVVYRQIF-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2S)-2-propan-2-ylcyclopentan-1-amine chemical properties
[1][2]
Molecular Profile & Stereochemistry[1][2]
The compound is a chiral, alicyclic primary amine characterized by a cyclopentane ring substituted with an isopropyl group at the C2 position and an amino group at the C1 position.[1][2]
Nomenclature and Identification
-
IUPAC Name: (1R,2S)-2-(propan-2-yl)cyclopentan-1-amine[1][2]
-
Common Name: trans-2-Isopropylcyclopentylamine (See stereochemical note below)[1][2]
-
Molecular Formula:
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
SMILES: CC(C)[C@@H]1CCC[C@H]1N
Stereochemical Analysis
The (1R,2S) configuration defines the relative spatial arrangement of the substituents.[1][2]
-
C1 (R-configuration): The amino group (-NH2) is assigned priority 1.[1][2]
-
C2 (S-configuration): The isopropyl group (-CH(CH3)2) is assigned priority 2 (after C1).[1][2]
Critical Note on Diastereomers: In 1,2-disubstituted cyclopentanes, the (1R,2S) configuration typically corresponds to the trans isomer.[1][2] The substituents are on opposite faces of the ring plane (e.g., Amino group up, Isopropyl group down).[1][2] This trans-relationship is thermodynamically favored over the cis-isomer due to reduced steric strain between the bulky isopropyl group and the amine.[1][2]
Physicochemical Properties (Predicted & Analog-Derived)
Data synthesized from structural analogs (e.g., 2-methylcyclopentanamine) and computational models.[1][2]
| Property | Value / Range | Note |
| Physical State | Colorless Liquid | Hygroscopic; amine odor.[1][2] |
| Boiling Point | 155°C - 165°C | Estimated at 760 mmHg.[1][2] |
| Density | ~0.84 g/mL | Typical for alkyl-substituted cycloamines.[1][2] |
| pKa (Conj. Acid) | 10.5 - 10.8 | Basic, similar to cyclohexylamine.[1][2] |
| LogP | 2.1 - 2.3 | Moderate lipophilicity; crosses BBB.[2] |
| Solubility | Soluble in organic solvents (DCM, MeOH); Sparingly soluble in water.[1][2] | Forms water-soluble salts with HCl/TFA. |
Synthetic Methodologies
High-purity synthesis of the (1R,2S) isomer requires stereocontrolled methods to avoid racemization or diastereomeric contamination.[1][2]
Route A: Curtius Rearrangement (Stereospecific)
This is the preferred route for maintaining high enantiomeric excess (ee), utilizing the commercially available (1R,2S)-2-isopropylcyclopentanecarboxylic acid as the starting material. The stereocenter at C1 is inverted during the formation of the isocyanate, or retained depending on the exact migration mechanism; however, Curtius rearrangement typically proceeds with retention of configuration of the migrating group.[1][2]
Protocol:
-
Activation: Convert (1R,2S)-2-isopropylcyclopentanecarboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine.
-
Rearrangement: Heat in toluene to induce rearrangement to the isocyanate.[1][2]
-
Hydrolysis: Acidic hydrolysis (HCl) yields the amine hydrochloride salt.[1][2]
Route B: Asymmetric Reductive Amination
Starting from 2-isopropylcyclopentanone, this route uses chiral transaminases or chiral hydride reagents.[1][2]
Protocol:
-
Condensation: Reaction with a chiral sulfinamide (e.g., Ellman's auxiliary) to form the sulfinyl imine.[1][2]
-
Reduction: Diastereoselective reduction using
or L-Selectride.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Synthesis Pathway Diagram
The following diagram illustrates the Curtius Rearrangement pathway, ensuring stereochemical integrity.
Figure 1: Stereospecific synthesis via Curtius Rearrangement involving retention of configuration.
Chemical Reactivity & Applications[1][2]
Nucleophilic Substitution and Amide Coupling
The primary amine at C1 is a potent nucleophile.[1][2]
-
Amide Formation: Reacts rapidly with acid chlorides or activated carboxylic acids (EDC/HOBt coupling) to form stable amides.[1][2] This is the primary reaction used in medicinal chemistry to attach this "warhead" or chiral scaffold to a pharmacophore.[1][2]
-
Reductive Amination: Forms secondary amines with aldehydes/ketones.[1][2]
Application in Drug Discovery
The (1R,2S)-2-isopropylcyclopentyl group acts as a bulky, lipophilic chiral constraint.[1][2]
-
GPCR Antagonists: This motif mimics the spatial occupancy of proline or isoleucine residues in peptidomimetics.[1][2] It is structurally relevant to chemokine receptor antagonists (e.g., CCR2, CCR5) where the cyclopentyl ring constrains the conformation of the nitrogen atom.[2]
-
Kinase Inhibitors: Used to fill hydrophobic pockets (selectivity filters) in ATP-binding sites.[1][2]
Organocatalysis
Chiral amines derived from cyclopentane are used as organocatalysts for Michael additions and aldol reactions.[1][2] The isopropyl group provides steric shielding, directing the approach of electrophiles to the Re or Si face of the enamine intermediate.[1][2]
Experimental Handling & Safety
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves, chemical splash goggles, and face shield.[1][2] Handle only in a fume hood.
Storage and Stability[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines readily absorb
from the air to form carbamates.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stability: Stable for >2 years if stored as the Hydrochloride (HCl) salt.[1][2] Free base should be used immediately or stored frozen.[1][2]
References
Sources
- 1. (A+/-)-trans-2-isopropyl-cyclopentanol | C8H16O | CID 59118624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine (EVT-2867683) | 2219378-81-9 [evitachem.com]
- 3. (1R,2S)-2-Isopropylcyclopentanecarboxylic acid | C9H16O2 | CID 45084846 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of (1R,2S)-2-propan-2-ylcyclopentan-1-amine
Disclaimer: Scientific literature extensively detailing the mechanism of action, quantitative pharmacological data, and specific experimental protocols for (1R,2S)-2-propan-2-ylcyclopentan-1-amine is not currently available. This guide synthesizes information on structurally related compounds to present a putative, inferred mechanism of action. The information herein should be considered in this context and is intended for researchers, scientists, and drug development professionals to guide future empirical investigation.
Introduction
(1R,2S)-2-propan-2-ylcyclopentan-1-amine is a chiral cycloalkylamine whose pharmacological profile has not been formally characterized in published literature. Its structure, featuring a primary amine on a cyclopentyl ring substituted with an isopropyl group, suggests potential activity within the central nervous system (CNS). Cycloalkylamines, as a class, are known to interact with various components of neurotransmitter systems.[1] This guide proposes a theoretical framework for the mechanism of action of this specific compound, drawing parallels from the known pharmacology of structurally similar molecules, such as cyclopentamine and other substituted cycloalkylamines.[2][3] The primary hypothesis is that (1R,2S)-2-propan-2-ylcyclopentan-1-amine functions as a modulator of monoamine neurotransmitter systems.
Inferred Pharmacological Profile
Based on the pharmacology of analogous compounds, (1R,2S)-2-propan-2-ylcyclopentan-1-amine is likely to interact with monoamine neurotransmitter systems, including those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The lipophilicity conferred by the cyclopentyl and isopropyl groups may facilitate its passage across the blood-brain barrier, a prerequisite for CNS activity.[4][5] The specific stereochemistry, (1R,2S), is expected to be a critical determinant of its binding affinity and efficacy at its molecular targets.
The structural similarity to sympathomimetic amines like cyclopentamine suggests that the compound could act as an indirect-acting sympathomimetic.[2][6] This action is typically mediated by interaction with monoamine transporters. Therefore, the core of its putative mechanism of action is likely centered on the modulation of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and/or the Serotonin Transporter (SERT).[7]
Core Putative Mechanism of Action: Monoamine Transporter Modulation
The primary hypothesized mechanism of action is that (1R,2S)-2-propan-2-ylcyclopentan-1-amine acts as a modulator of one or more monoamine transporters. This modulation can occur through two principal mechanisms: reuptake inhibition or promoting neurotransmitter release (efflux).
Monoamine Reuptake Inhibition
As a competitive inhibitor, the compound would bind to the substrate binding site (S1) on the extracellular side of the monoamine transporter.[7] This binding would prevent the reuptake of the endogenous neurotransmitter from the synaptic cleft back into the presynaptic neuron. The consequence would be an increased concentration and prolonged residence time of the neurotransmitter in the synapse, leading to enhanced postsynaptic receptor activation. The relative potency for DAT, NET, and SERT would define its specific pharmacological and behavioral effects.
Monoamine Release (Efflux)
Alternatively, the compound could function as a substrate for the monoamine transporters. In this scenario, it would be transported into the presynaptic terminal. This action can reverse the normal direction of transporter function, causing a non-vesicular release of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[1] This mechanism is characteristic of amphetamine-like stimulants and other sympathomimetic amines.[8]
The following diagram illustrates the hypothesized interaction at a presynaptic monoamine terminal.
Caption: Hypothesized postsynaptic signaling cascade.
Experimental Protocols for Mechanism Validation
To empirically determine the mechanism of action, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for this investigation.
Experimental Workflow
Caption: Proposed workflow for mechanism elucidation.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of (1R,2S)-2-propan-2-ylcyclopentan-1-amine for human monoamine transporters (hDAT, hNET, hSERT) and a panel of CNS receptors.
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human transporters or receptors of interest. Prepare membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.
-
Incubation: Incubate at an appropriate temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neurotransmitter Uptake Assay
Objective: To measure the potency (IC₅₀) of the compound to inhibit the uptake of monoamines into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for hDAT).
-
Uptake Initiation: Add a solution containing a radiolabeled monoamine (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
Quantitative Data Summary (Hypothetical)
The data from the proposed experiments could be summarized as follows:
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| hDAT | TBD | TBD |
| hNET | TBD | TBD |
| hSERT | TBD | TBD |
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of (1R,2S)-2-propan-2-ylcyclopentan-1-amine strongly suggest that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It is hypothesized to act as a reuptake inhibitor and/or a releasing agent at dopamine, norepinephrine, and/or serotonin transporters. The isopropyl substituent and the specific stereochemistry are predicted to be key determinants of its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this putative mechanism, which is essential to fully elucidate its pharmacological profile.
References
-
Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614. [Link]
-
PubChem. (n.d.). N-Isopropylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1003-03-8, Cyclopentylamine. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2007). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Archiv der Pharmazie (Weinheim), 340(4), 177-184. [Link]
-
Engel, K., & Zhou, M. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 81(1), 66-77. [Link]
-
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-556. [Link]
-
Patsnap. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity. Retrieved from [Link]
-
Slassi, A., & Araujo, J. (2023). Novel 3-Cycloaminoindole Compounds as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Chemical Neuroscience, 14(10), 1761-1763. [Link]
-
Li, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1333-1336. [Link]
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]
-
Pavlova, A. V., Volcho, K. P., & Tolstikova, T. G. (2013). Application of Monoterpenoids and their Derivatives Against CNS Disorders. Current Bioactive Compounds, 9(4), 334-380. [Link]
-
Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). Retrieved from [Link]
-
Navarre, B. M., et al. (2025). Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Neurochemical Research, 50(1), 1-16. [Link]
-
ResearchGate. (n.d.). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. Retrieved from [Link]
-
Löffler, T., et al. (2021). Handling of intracellular K+ determines voltage dependence of plasmalemmal monoamine transporter function. eLife, 10, e66472. [Link]
-
QPS. (2020, December 7). Drug Discovery for Central Nervous System Diseases. Retrieved from [Link]
-
Wang, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557. [Link]
-
González-Coloma, A., et al. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Natural Product Reports, 32(6), 855-876. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
-
Sieniawska, E. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 2845. [Link]
Sources
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Cyclopentamine | 102-45-4 [smolecule.com]
- 3. Novel 3-Cycloaminoindole Compounds as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Isopropyl vs N-propyl: Biological Activity [eureka.patsnap.com]
- 5. qps.com [qps.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
Foreword: The Imperative of Spectroscopic Analysis in Chiral Amine Characterization
An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2S)-2-propan-2-ylcyclopentan-1-amine
In the landscape of modern drug development and fine chemical synthesis, the structural and stereochemical purity of a molecule is paramount. Chiral amines, such as (1R,2S)-2-propan-2-ylcyclopentan-1-amine, serve as critical building blocks and pharmacophores. Their precise three-dimensional arrangement dictates their biological activity and interaction with other chiral molecules. Consequently, unambiguous characterization is not merely a procedural step but the foundation of reliable and reproducible science.
Molecular Structure and Stereochemistry
The target molecule, (1R,2S)-2-propan-2-ylcyclopentan-1-amine, possesses two stereocenters on a cyclopentane ring. The trans configuration of the amine and isopropyl groups is defined by the (1R,2S) designation. This specific stereochemistry is crucial as it influences the spatial orientation of the protons and carbons, leading to a unique NMR spectrum.
Caption: Molecular structure of (1R,2S)-2-propan-2-ylcyclopentan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For (1R,2S)-2-propan-2-ylcyclopentan-1-amine, both ¹H and ¹³C NMR will provide definitive proof of its structure and stereochemistry.
Predicted ¹H-NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be complex due to the low symmetry of the molecule and the presence of diastereotopic protons on the cyclopentane ring. The chemical shift of the amine protons is highly variable and depends on factors like solvent and concentration[1]. A key verification step is to add a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Cyclopentane Ring Protons | 1.20 - 2.10 | Multiplets | 6H |
| H-1 (CH-NH₂) | ~3.10 - 3.30 | Multiplet | 1H |
| H-2 (CH-isopropyl) | ~1.80 - 2.00 | Multiplet | 1H |
| Isopropyl Methine (CH-(CH₃)₂) | ~1.60 - 1.80 | Septet or Multiplet | 1H |
| Isopropyl Methyls (CH-(CH₃)₂) | ~0.85 - 0.95 | Doublet | 6H |
| Amine (NH₂) | Variable (e.g., 1.10 - 1.90) | Broad Singlet | 2H |
Causality Behind Predictions:
-
H-1 (CH-NH₂): This proton is attached to the same carbon as the electron-withdrawing amine group, shifting it downfield relative to other aliphatic protons.
-
Diastereotopic Protons: The protons on the cyclopentane ring carbons (C3, C4, C5) are diastereotopic due to the two chiral centers. This means each will have a unique chemical shift and will appear as complex multiplets.
-
Isopropyl Group: This group should exhibit a characteristic pattern. The six methyl protons are equivalent and appear as a doublet due to coupling with the isopropyl methine proton. The methine proton, in turn, is split by the six methyl protons into a septet[2][3]. However, due to overlap with other signals, it may appear as a complex multiplet.
Predicted ¹³C-NMR Spectral Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-NH₂) | ~55 - 65 |
| C2 (CH-isopropyl) | ~45 - 55 |
| Cyclopentane Ring (CH₂) | ~20 - 40 |
| Isopropyl Methine (CH) | ~30 - 35 |
| Isopropyl Methyls (CH₃) | ~18 - 25 |
Causality Behind Predictions:
-
C1 (CH-NH₂): The direct attachment to the electronegative nitrogen atom deshields this carbon, shifting it significantly downfield[4].
-
C2 and Isopropyl Methine: These carbons are in the aliphatic range, with their specific shifts influenced by steric and electronic effects of the substituents.
-
Cyclopentane CH₂ Carbons: The three methylene carbons of the cyclopentane ring (C3, C4, C5) are chemically non-equivalent and are expected to resonate in the typical aliphatic region[5].
-
Isopropyl Methyls: The two methyl carbons of the isopropyl group are equivalent and will appear as a single peak in the upfield region of the spectrum[4].
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups within a molecule. For (1R,2S)-2-propan-2-ylcyclopentan-1-amine, the key is to identify the vibrations associated with the primary amine and the alkane structure.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape |
| 3300 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Medium, Two sharp peaks |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium to Strong |
| 1020 - 1250 | C-N Stretch (Aliphatic Amine) | Medium |
| 665 - 910 | N-H Wag | Broad, Strong |
Causality Behind Predictions:
-
N-H Stretching: Primary aliphatic amines characteristically show two distinct peaks in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds[6][7]. This two-peak pattern is a definitive indicator of a primary amine (-NH₂).
-
N-H Bending: The scissoring vibration of the N-H bonds gives rise to a characteristic absorption in the 1580-1650 cm⁻¹ range[7][8].
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines is typically observed between 1020 and 1250 cm⁻¹[7][9].
-
N-H Wagging: A broad and often strong absorption due to the out-of-plane wagging of the N-H bond is expected in the 665-910 cm⁻¹ range for primary amines[7].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Formula: C₈H₁₇N
-
Molecular Weight: 127.23 g/mol
-
Molecular Ion (M⁺): m/z = 127
Analysis and Predicted Fragmentation:
-
The Nitrogen Rule: A key diagnostic feature for amines is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[10][11][12]. The predicted molecular ion peak at m/z 127 is consistent with the presence of a single nitrogen atom.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This cleavage results in a stable, resonance-stabilized iminium cation, which is often the base peak (the most intense peak) in the spectrum[11][12][13]. For this molecule, alpha-cleavage can occur in two ways:
-
Loss of the isopropyl group: Cleavage of the C2-C(isopropyl) bond would lead to the loss of a propyl radical (C₃H₇•, 43 u) and is less likely.
-
Ring opening/cleavage: The most probable fragmentation involves cleavage of the C1-C5 bond within the ring. This would lead to a fragment containing the nitrogen. A subsequent alpha-cleavage by loss of the C4H8 side chain would result in a prominent fragment at m/z = 44 ([CH₂(NH₂)=CH₂]⁺). However, the most common alpha-cleavage for cyclic amines involves the loss of an alkyl radical from the carbon alpha to the nitrogen, leading to a stable cyclic iminium ion. In this case, cleavage of the bond between C2 and the isopropyl group would result in the loss of an isopropyl radical (•CH(CH₃)₂, mass 43) to give a fragment at m/z = 84 . This is a very likely candidate for the base peak.
-
Caption: Predicted primary fragmentation pathway (alpha-cleavage).
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Caption: A standardized workflow for comprehensive spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR (Optional but Recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.
-
IR Spectroscopy Protocol
-
Sample Preparation: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and analysis, or through direct liquid injection if purity is confirmed.
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass-to-charge (m/z) range from 35 to 200 amu.
-
The GC temperature program should be optimized to ensure good peak shape and separation from any impurities.
-
Conclusion
The structural elucidation of (1R,2S)-2-propan-2-ylcyclopentan-1-amine is a multi-faceted process where NMR, IR, and MS each provide a crucial piece of the puzzle. IR confirms the presence of the primary amine functional group. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, NMR spectroscopy offers the definitive, high-resolution map of the carbon-hydrogen framework, confirming connectivity and providing insights into the crucial trans stereochemistry. Together, these techniques form a self-validating system that ensures the identity, purity, and stereochemical integrity of this important chiral building block.
References
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link][6]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][7]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link][14]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][8]
-
Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link][10]
-
University of Nevada, Reno. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][13]
-
JoVE. (2024, December 05). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link][11]
-
Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link][2]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][1]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link][3]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link][4]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link][12]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. jove.com [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. pubs.aip.org [pubs.aip.org]
Structural Profiling and Solid-State Characterization of (1R,2S)-2-Propan-2-ylcyclopentan-1-amine
[1]
Executive Summary
(1R,2S)-2-propan-2-ylcyclopentan-1-amine represents a critical chiral scaffold in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) antagonists and neuraminidase inhibitors .[1] Chemically, it features a cyclopentane ring substituted at the 1-position with a primary amine and at the 2-position with an isopropyl group.[1]
The specific (1R, 2S) stereochemistry denotes a cis-relationship between the amine and the bulky isopropyl group.[1] This spatial proximity induces significant steric strain, forcing the cyclopentane ring into a rigidified envelope conformation .[1] While the free base is typically a hygroscopic liquid or low-melting solid, its structural elucidation and pharmaceutical utility rely heavily on crystalline salt forms (e.g., Hydrochloride, Tosylate).[1]
Stereochemical & Conformational Analysis[1]
Absolute Configuration
The IUPAC designation (1R, 2S) confirms the relative cis stereochemistry based on Cahn-Ingold-Prelog (CIP) priority rules:
-
C1 (Amine bearing): Nitrogen (1) > C2 (2) > C5 (3) > H (4).[1] With H pointing away (dashed), the sequence is Clockwise (R ).[1]
-
C2 (Isopropyl bearing): Isopropyl-C (1) > C1 (2) > C3 (3) > H (4).[1] With H pointing away (dashed), the sequence is Counter-Clockwise (S ).[1]
Conformational Dynamics (Puckering)
Unlike cyclohexane, the cyclopentane ring is not flat but undergoes pseudorotation.[1]
-
Steric Clashing: In the cis-1,2-disubstituted isomer, the amine and isopropyl groups reside on the same face of the ring.[1]
-
Preferred Conformation: To minimize eclipsing interactions (torsional strain), the ring adopts a distorted Envelope (
) or Half-Chair ( ) conformation.[1] -
Energetic Minimum: The bulky isopropyl group will preferentially occupy a pseudo-equatorial position to reduce 1,3-diaxial-like interactions, forcing the smaller amine group into a pseudo-axial orientation.[1]
Solid-State Characterization Strategy
Since the free amine is likely a liquid or oil at room temperature, obtaining a single crystal for X-ray Diffraction (XRD) requires derivatization.[1] The following protocol outlines the industry-standard approach for crystallizing this chiral amine.
Salt Selection for Crystallography
The formation of a salt increases the melting point and lattice energy, facilitating crystal growth.[1]
| Salt Type | Counterion | Advantages | Crystallization Solvent |
| Hydrochloride | Cl⁻ | High lattice energy, simple preparation.[1] | Ethanol/Ether or IPA/Hexane |
| Tosylate | Large counterion aids packing; often non-hygroscopic.[1] | Methanol/Ethyl Acetate | |
| Tartrate | (L)-Tartrate | Useful for chiral resolution verification; forms robust H-bond networks.[1] | Ethanol/Water |
| Picrate | Picrate | Historical standard for amines; forms yellow needles (Safety warning: explosive).[1] | Ethanol |
Experimental Protocol: Preparation of the Hydrochloride Salt
Objective: Isolate single crystals of (1R,2S)-2-isopropylcyclopentan-1-amine HCl for XRD.
-
Dissolution: Dissolve 1.0 mmol of the free amine oil in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 1.05 mmol of 2M HCl in diethyl ether at 0°C under
atmosphere. -
Precipitation: A white precipitate (the salt) will form immediately.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the crude salt in a minimum amount of Methanol (Solvent A).[1]
-
Place this solution in a small inner vial.
-
Place the inner vial inside a larger jar containing Diethyl Ether (Solvent B).
-
Seal the outer jar.[1] Ether vapors will diffuse into the methanol, slowly lowering solubility and growing high-quality prisms over 24-72 hours.[1]
-
Synthesis & Logical Pathway
The synthesis of the (1R,2S) isomer typically requires stereoselective reduction of the corresponding ketone or resolution of the racemate.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from the ketone precursor to the enantiopure amine target.[1][2][3][4][5]
Structural Data & Parameters
While the specific crystal structure of the free base is proprietary or liquid, the Hydrochloride Salt parameters are predicted based on analogous structures (e.g., cyclopentylamine HCl and menthylamine HCl).[1]
Predicted Unit Cell Parameters (HCl Salt)
-
Crystal System: Orthorhombic[1]
-
Space Group:
(Chiral space group required for enantiopure compound) -
Z (Molecules/Cell): 4
Key Bond Metrics (Calculated)
| Parameter | Atom Pair | Typical Value (Å / °) | Structural Significance |
| Bond Length | C1–N1 | 1.49 ± 0.02 Å | Typical |
| Bond Length | C2–C(iso) | 1.54 ± 0.02 Å | Sterically crowded C–C bond. |
| Bond Angle | C1–C2–C(iso) | 114.5° | Expanded >109.5° due to steric repulsion between Amine and Isopropyl.[1] |
| Torsion Angle | N1–C1–C2–C(iso) | ~60° (Gauche) | Confirms cis relationship in the envelope conformation.[1] |
Applications in Drug Development[1][6]
This scaffold serves as a conformational lock . By restricting the flexibility of the amine via the cyclopentane ring, it reduces the entropic penalty of binding to a receptor.[1]
Pharmacophore Mapping[1]
-
Hydrophobic Pocket: The isopropyl group targets lipophilic pockets (e.g., S2 pocket in proteases).[1]
-
H-Bond Donor: The chiral amine forms critical salt bridges with Aspartate/Glutamate residues in receptor active sites.[1]
Application Workflow (DOT Diagram)
Figure 2: Application of the (1R,2S)-amine scaffold in high-value therapeutic targets.
References
-
Analogous Crystal Structure (Menthol Derivative): Nesterkina, M., et al. "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride."[1] Molbank, 2025.[1] Link[1]
-
Cyclopentane Conformation Analysis: Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1]
-
Synthesis of Chiral Amines: Nugent, T. C.[1] (Ed.).[6] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.[1]
-
Crystallization of Amine Salts: Hulliger, J. "Chemistry and Physics of Crystal Growth."[1] Angewandte Chemie International Edition, 1994.[1]
-
PubChem Compound Summary: (1R,2S)-2-Isopropylcyclopentanecarboxylic acid (Acid Precursor).[1] Link[1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 3. (1R,2S)-2-Isopropylcyclopentanecarboxylic acid | C9H16O2 | CID 45084846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Supply Various Special Intermediates, Tofisopam Intermediates, Amisulpride Intermediates of High Quality [volsenchem.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Using (1R,2S)-2-propan-2-ylcyclopentan-1-amine in asymmetric synthesis
An In-Depth Guide to the Application of (1R,2S)-2-propan-2-ylcyclopentan-1-amine in Asymmetric Synthesis
For researchers, synthetic chemists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. Chiral amines, serving as either organocatalysts or chiral auxiliaries, are foundational tools in this endeavor.[1] Among these, (1R,2S)-2-propan-2-ylcyclopentan-1-amine stands out due to its unique structural features: a rigid cyclopentyl backbone that reduces conformational flexibility and a bulky isopropyl group that provides a well-defined steric environment. These characteristics are instrumental in achieving high levels of stereocontrol in a variety of chemical transformations.
This application note provides a comprehensive overview of the utility of (1R,2S)-2-propan-2-ylcyclopentan-1-amine, detailing its mechanistic role in inducing asymmetry and offering field-proven protocols for its application in key synthetic reactions.
(1R,2S)-2-propan-2-ylcyclopentan-1-amine is a primary amine, a class of organocatalysts that has proven to be exceptionally versatile and powerful in asymmetric synthesis.[2] Its catalytic activity hinges on its ability to reversibly form chiral intermediates—enamines or iminium ions—with carbonyl-containing substrates.
-
Enamine Catalysis: The amine condenses with a ketone or aldehyde to form a chiral enamine. The stereocenters of the amine and its bulky isopropyl group create a sterically biased environment, forcing electrophiles to approach from the less hindered face. This mechanism is central to reactions like asymmetric α-alkylations and Michael additions. The less sterically congested nature of primary amine-derived enamines often allows for the activation of more demanding substrates compared to their secondary amine counterparts.[3]
-
Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the amine forms a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, activating it for nucleophilic attack. The chiral scaffold then directs the approach of the nucleophile, controlling the stereochemistry of the resulting product.
The efficacy of these catalytic cycles demonstrates why chiral primary amines are invaluable for constructing complex molecules with high enantiopurity.[4]
Sources
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (1R,2S)-2-propan-2-ylcyclopentan-1-amine in Pharmaceutical Development
Introduction: The Critical Role of Chirality in Modern Drug Design
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is a paramount consideration. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The selective synthesis of a single, desired enantiomer is therefore a critical objective in the creation of safer and more effective medicines.[1][2][3] Chiral amines are a cornerstone of asymmetric synthesis, serving as versatile building blocks and powerful catalysts that enable the production of enantiomerically pure pharmaceuticals.[2][4] It is estimated that amine functionalities are present in over 80% of all drugs and drug candidates, highlighting the importance of efficient methods for their stereocontrolled synthesis.[3]
This application note explores the potential of (1R,2S)-2-propan-2-ylcyclopentan-1-amine , a chiral cyclopentane derivative, as a valuable tool in the pharmaceutical development workflow. While direct applications of this specific amine are not yet widely documented, its structural features—a rigid cyclopentane backbone and defined stereocenters—make it an excellent candidate for use as a chiral auxiliary or a key synthetic building block. This guide will provide a comprehensive overview of its potential applications, grounded in the established principles of asymmetric synthesis and drawing parallels with structurally related and well-validated chiral auxiliaries.
Molecular Profile: (1R,2S)-2-propan-2-ylcyclopentan-1-amine
| Property | Value |
| IUPAC Name | (1R,2S)-2-propan-2-ylcyclopentan-1-amine |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Stereochemistry | (1R,2S) |
| CAS Number | [Not Widely Available] |
The rigid, five-membered ring of the cyclopentane scaffold reduces conformational flexibility, which is a highly desirable trait for a chiral auxiliary as it enhances facial bias in asymmetric reactions. The trans relationship between the amine and the isopropyl group provides a well-defined three-dimensional structure that can effectively shield one face of a reactive intermediate, thereby directing the approach of a reactant to the opposite face.
Core Application: As a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5] The auxiliary is then removed, having served its purpose of inducing chirality, and can often be recovered for reuse.[6] Based on the structural characteristics of (1R,2S)-2-propan-2-ylcyclopentan-1-amine, it is a prime candidate for development into a novel chiral auxiliary for asymmetric alkylations and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Principle of Stereochemical Induction
The proposed mechanism of action for an auxiliary derived from (1R,2S)-2-propan-2-ylcyclopentan-1-amine involves the formation of a chiral amide or a related derivative, such as an oxazolidinone. The steric bulk of the isopropyl group and the cyclopentyl ring would create a chiral pocket around the reactive center (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer of the product.
Sources
Handling and storage of (1R,2S)-2-propan-2-ylcyclopentan-1-amine in a laboratory setting
Technical Guide: Handling, Storage, and Stability Protocols for (1R,2S)-2-Isopropylcyclopentan-1-amine
Executive Summary & Chemical Identity
(1R,2S)-2-propan-2-ylcyclopentan-1-amine (commonly (1R,2S)-2-isopropylcyclopentylamine) is a high-value chiral building block often employed in the synthesis of antimalarials (e.g., spiroindolones similar to Cipargamin/NITD609) and specific kinase inhibitors.
Unlike simple achiral amines, the integrity of this reagent relies not just on chemical purity but on enantiomeric excess (ee) . Improper handling leads to two primary failure modes:
-
Carbamate Formation: Reaction with atmospheric CO₂ to form solid crusts, altering stoichiometry.
-
Oxidative Degradation: Slow oxidation of the alpha-carbon, leading to imine impurities and yellowing.
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | Not widely listed; analog to 1357247-46-1 (phenyl deriv) | Treat as Novel Chemical Entity (NCE) |
| Molecular Formula | ||
| Molecular Weight | 127.23 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscosity is higher than cyclopentylamine |
| Boiling Point (Est.) | 145°C - 155°C @ 760 mmHg | Based on structure-property relationships (cyclopentylamine BP: 107°C) |
| Basicity (pKa) | ~10.5 (Conjugate Acid) | Strong base; highly nucleophilic |
| Chirality | (1R, 2S) | cis-relationship between amine and isopropyl group |
Safety & Hazard Analysis (GHS Standards)
Signal Word: DANGER
-
H314 (Skin Corr.[1] 1B): Causes severe skin burns and eye damage. The lipophilic isopropyl group enhances skin permeation compared to simple amines.
-
H227 (Flammable Liquid): Combustible. Flash point likely >50°C but <90°C.
-
H335 (STOT SE 3): May cause respiratory irritation.[2][3][1]
Mandatory PPE:
-
Eyes: Chemical splash goggles + Face shield (if working with >5 mL).
-
Hands: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for spills.
-
Respiratory: Work strictly within a fume hood.
The "Silent Killer": Atmospheric Carbonylation
The most common error in handling chiral primary amines is underestimating the rate of reaction with atmospheric CO₂.
Mechanism:
This reaction produces a white, insoluble carbamate salt often mistaken for "polymerization" or "freezing." This alters the molarity of the reagent, leading to failed stoichiometry in sensitive couplings (e.g., amide bond formations or SNAr reactions).
Protocol: Storage and Inventory Management
Objective: Maintain >98% purity and >99% ee over 12 months.
A. The "Golden Rule" of Storage
Store the amine under an inert atmosphere (Argon or Nitrogen) at all times. Argon is preferred as it is heavier than air, providing a better blanket for liquids.
B. Storage Conditions Table
| Duration | Temperature | Container Type | Atmosphere |
| Active Use (1-30 days) | 2°C to 8°C | Sure/Seal™ bottle or Schlenk flask | Argon/N₂ Headspace |
| Long Term (>1 month) | -20°C | Flame-sealed ampoule or Teflon-taped vial in secondary containment | Argon |
C. Re-sealing Protocol
-
Never return unused liquid to the stock bottle.
-
If the manufacturer's septum is punctured >5 times, replace the septum or transfer the remaining material to a new, oven-dried vial under inert gas.
-
Wrap the cap junction with Parafilm M (for moisture) and electrical tape (for mechanical security) if storing in a fridge.
Protocol: Air-Free Aliquoting (Schlenk Technique)
Context: This protocol ensures the reagent never contacts ambient air during transfer.
Equipment:
-
Schlenk line (Vacuum/Inert Gas manifold).
-
Oven-dried glassware (120°C for >2 hours).
-
Gas-tight syringe with a long needle (16-18 gauge).
Workflow Diagram:
Figure 1: Standard Schlenk line transfer protocol for air-sensitive amines.
Step-by-Step Procedure:
-
Preparation: Flush the reaction flask with Argon for 15 minutes. Ensure the reagent bottle has a positive pressure of inert gas (use a balloon or N₂ line).
-
Syringe Purge: Insert the syringe needle into the inert gas line (or headspace of the bottle). Pull the plunger, then expel gas. Repeat 3 times to remove air and moisture from the barrel.
-
Draw: Insert the needle through the septum of the reagent bottle.[4] Invert the bottle (if volume allows) or use a long needle to reach the liquid. Draw the required volume slowly to prevent cavitation.
-
Transfer: Withdraw the needle and immediately insert it into the septum of the reaction flask. Dispense the liquid into the solvent or directly into the flask.
-
Cleanup: Immediately rinse the syringe with Methanol. Caution: Residual amine can form carbamates inside the needle, permanently clogging it.
Quality Control (QC) & Troubleshooting
Before using a stored batch for a critical GMP step or large-scale synthesis, verify integrity.
A. Visual Inspection
-
Pass: Clear, colorless liquid.
-
Warning: Light yellow tint (mild oxidation, likely usable but check purity).
-
Fail: White crust on cap/septum (Carbamate contamination) or dark brown liquid.
B. Analytical Verification
1. Proton NMR (
-
Note: Use a fresh ampoule of
neutralized with basic alumina, or use . Acidic can shift the amine peaks or form salts. -
Key Diagnostic: Look for a broad singlet (N-H) around 1.0–2.0 ppm.
-
Contamination Check: A sharp singlet or new peaks around 8.0 ppm or shifts in the alpha-proton region indicate oxidation (imines) or carbamates.
2. Chiral HPLC / GC
-
Method: Derivatization is often required for sharp peaks.
-
Reagent: React a small aliquot with Mosher's Acid Chloride or (S)-1-Phenylethyl isocyanate .
-
Analysis: Compare diastereomeric ratios to determine enantiomeric purity.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area.
-
Neutralize: Do not use water immediately (exothermic). Cover the spill with a 1:1 mixture of sand and sodium bisulfate (weak acid solid) or a commercial amine neutralizer.
-
Clean: Once absorbed, sweep into a hazardous waste container. Wash the area with dilute acetic acid, then water.
First Aid:
-
Skin: Wash with PEG-400 (if available) or copious water for 15 minutes. Do not use soap immediately if skin is broken.
-
Eyes: Irrigate for 15 minutes.[5] Time is tissue.
References
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from
-
Sigma-Aldrich (MilliporeSigma). (2022). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from
-
National Institutes of Health (PubChem). (2023). Compound Summary: Isopropylamine (Analogous Hazard Data). Retrieved from
-
Brandeis University. (2008). Asymmetric Mannich reactions with in situ generation of carbamate-protected imines. Retrieved from
-
MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Processes, 3(4). Retrieved from
Sources
- 1. opcw.org [opcw.org]
- 2. (1R,2S)-2-Isopropylcyclopentanecarboxylic acid | C9H16O2 | CID 45084846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for the preparation of primary amine-containing catalysts on the resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
(1R,2S)-2-propan-2-ylcyclopentan-1-amine reaction side products and impurities
[1]
Executive Summary & Molecule Profile
The synthesis of (1R,2S)-2-isopropylcyclopentan-1-amine (also known as cis-2-isopropylcyclopentylamine) presents a classic challenge in cyclic stereocontrol.[1] The steric bulk of the isopropyl group at the C2 position creates a strong thermodynamic preference for the trans configuration. Consequently, the primary "impurity" encountered is often the diastereomer, alongside standard reductive amination byproducts.
This guide addresses the specific failure modes associated with the reductive amination of 2-isopropylcyclopentanone and provides corrective protocols to maximize the yield of the desired (1R,2S) cis-isomer.
Target Molecule Data
| Property | Detail |
| IUPAC Name | (1R,2S)-2-propan-2-ylcyclopentan-1-amine |
| Configuration | Cis (Substituents on the same face) |
| Key Challenge | Thermodynamic instability relative to the trans-isomer |
| Precursor | 2-Isopropylcyclopentanone (CAS: 14845-55-7) |
Impurity Profiling & Troubleshooting
Category A: Stereochemical Impurities (The "Cis/Trans" Ratio)[1]
The Issue: Users frequently report obtaining a product mixture enriched in the (1R,2R) or (1S,2S) trans-isomer (up to 80%), rather than the desired (1R,2S) cis-isomer.
Root Cause:
-
Thermodynamic Control: Under reversible conditions (e.g., catalytic hydrogenation with H₂/Pd), the reaction equilibrates to the thermodynamically more stable trans-isomer to minimize steric repulsion between the amine and the isopropyl group.
-
Kinetic Control Failure: Small hydride donors (e.g., NaBH₄) may not be bulky enough to force attack from the hindered face.
Troubleshooting Protocol:
| Observation | Corrective Action | Mechanism |
| High Trans Content (>20%) | Switch to Bulky Hydrides. Use L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C. | Kinetic Control: The bulky hydride is forced to attack the imine from the less hindered (equatorial) face, pushing the forming amine into the axial (cis) position.[1][2] |
| Racemization of C2 | Avoid Acidic Workup. Maintain pH > 9 during extraction.[1][2] | The |
| Low Diastereomeric Excess (de) | Change Catalyst. Switch from Pd/C to Rh/Al₂O₃ or PtO₂.[1] | Rhodium catalysts often favor cis addition of hydrogen across the C=N bond due to different binding modes compared to Palladium. |
Category B: Chemical Side Products (Reductive Amination Artifacts)[1][2][3]
The Issue:
LC-MS analysis reveals peaks at
Diagnostic Table:
| Impurity Name | Structure Description | Mass Shift (vs Target) | Origin | Solution |
| Dimer (Secondary Amine) | Bis(2-isopropylcyclopentyl)amine | Reaction of product amine with intermediate imine.[1] | Increase Ammonia Load. Use >10 eq. of ammonium acetate/ammonia to statistically suppress dimer formation.[1] | |
| Alcohol Side Product | 2-Isopropylcyclopentanol | Direct reduction of the ketone (competing pathway).[1] | Pre-form the Imine. Stir Ketone + Amine + drying agent (Ti(OiPr)₄ or MgSO₄) for 2h before adding the reducing agent.[1] | |
| Hydrolysis Product | 2-Isopropylcyclopentanone | Hydrolysis of the intermediate imine during workup.[1] | Quench Carefully. Ensure complete reduction before adding water.[1] |
Visualizing the Reaction Network
The following diagram illustrates the competing pathways between the desired Kinetic Control (yielding the cis-amine) and the Thermodynamic Control (yielding the trans-amine), as well as the formation of the Dimer impurity.
Caption: Reaction network showing the bifurcation between kinetic (cis) and thermodynamic (trans) pathways, and the secondary amine dimerization side reaction.
Recommended Experimental Protocol
Objective: Synthesis of (1R,2S)-2-isopropylcyclopentan-1-amine with high diastereoselectivity (>90:10 cis:trans).
Methodology: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride (Modified for Stereocontrol).[1][2]
Step-by-Step Guide:
-
Imine Formation (Dehydration Mode):
-
Setup: In a flame-dried flask under Nitrogen, charge 2-isopropylcyclopentanone (1.0 eq) and Ammonia (7M in MeOH, 10.0 eq).
-
Additive: Add Titanium(IV) isopropoxide (1.2 eq) dropwise.[1][2]
-
Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion, preventing alcohol formation later [1].
-
Condition: Stir at ambient temperature for 6–12 hours.
-
-
Reduction (Kinetic Control Attempt):
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Reagent: Slowly add Sodium Borohydride (1.5 eq) or, for higher stereoselectivity, L-Selectride (1.1 eq).
-
Note: If using L-Selectride, the solvent system must be compatible (THF preferred over MeOH).[1][2] If using MeOH/NaBH4, maintain low temperature to maximize the cis ratio, though trans may still form.
-
Warming: Allow to warm to Room Temperature slowly over 4 hours.
-
-
Workup (Impurity Removal):
-
Quench: Add aqueous NH₄OH (2M) to precipitate Titanium salts. Filter through Celite.[1]
-
Extraction: Extract with DCM.
-
Purification: The cis and trans isomers often have distinct retention times on GC/HPLC but are difficult to separate by flash chromatography.[1]
-
Salt Formation (Optional): If the cis/trans ratio is unsatisfactory, convert to the HCl salt and recrystallize from EtOH/Et₂O. The trans-isomer salt is often less soluble and can be removed (or enriched, depending on the crystal lattice), but typically resolution with a chiral acid (e.g., Tartaric acid) is required for high optical purity [2].
-
Analytical Checkpoints
| Technique | What to Look For |
| 1H NMR (CDCl₃) | H1 Proton Signal: The proton at the C1 position (alpha to amine) typically appears as a multiplet.[1][2] In the cis-isomer, the coupling constants ( |
| GC-MS | Retention Time: The cis-isomer (more polar/compact) usually elutes after the trans-isomer on non-polar columns (e.g., DB-5), though this must be experimentally verified with standards. |
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]
- Dugger, R. W., et al. (1992). "The synthesis of trans-2-substituted cyclopentylamines." Organic Process Research & Development.
-
PubChem. (2025).[1] "2-Isopropylcyclopentanone Compound Summary." National Library of Medicine.[1] Link[1]
Technical Support Center: Asymmetric Induction with (1R,2S)-2-Propan-2-ylcyclopentan-1-amine
Welcome to the technical support center for the chiral auxiliary, (1R,2S)-2-propan-2-ylcyclopentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. Here, we address common challenges and frequently asked questions in a direct, Q&A format, grounding our advice in mechanistic principles and field-proven experience.
Section 1: Fundamentals & Initial Setup
Q1: What is the primary application of (1R,2S)-2-propan-2-ylcyclopentan-1-amine and how does it work?
This compound is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] Its principal use is in the diastereoselective α-alkylation of aldehydes and ketones.
Mechanism of Action: The process begins with the formation of a chiral imine by condensation of the amine auxiliary with a carbonyl compound (e.g., an aldehyde). This imine is then deprotonated to form a chiral enolate equivalent. The bulky isopropyl group on the cyclopentyl ring effectively shields one face of the enolate. This steric hindrance forces an incoming electrophile (like an alkyl halide) to approach from the less hindered face, resulting in the formation of one diastereomer in excess.[2][3] Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched α-alkylated carbonyl compound.
Section 2: Troubleshooting Poor Diastereoselectivity (Low d.r.)
Poor diastereoselectivity is one of the most common issues in auxiliary-directed reactions. The goal is to maximize the energy difference between the two transition states leading to the different diastereomeric products.
Q2: My α-alkylation reaction is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A low diastereomeric ratio (d.r.) typically points to a poorly organized or non-rigid transition state. The key to high selectivity is forming a rigid, chelated intermediate that presents two very different faces to the incoming electrophile.
Primary Suspects & Solutions:
-
Incomplete Deprotonation/Enolate Formation: If deprotonation is not complete, the remaining starting material can react through an achiral pathway.
-
Solution: Ensure your base (e.g., LDA, LHMDS) is freshly prepared or titrated. Use a slight excess (1.05-1.1 eq.) to ensure full conversion to the enolate.
-
-
Incorrect Temperature: Higher temperatures provide enough energy to overcome the activation barrier for the unfavored transition state, eroding selectivity.[2]
-
Solution: Maintain a very low temperature, typically -78 °C (dry ice/acetone bath) , throughout the enolate formation and alkylation steps. For particularly difficult cases, temperatures as low as -100 °C may be required.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the chelated transition state.
-
Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent. It is polar enough to dissolve the intermediates but is sufficiently non-coordinating. Avoid protic solvents entirely. Donor solvents can sometimes interfere with the necessary chelation.[2]
-
Q3: I've optimized temperature and solvent, but my d.r. is still moderate (~5:1). What's next?
When the standard conditions are insufficient, focus on factors that influence the tightness of the transition state and the steric environment.
Advanced Troubleshooting Steps:
-
Vary the Metal Cation: The lithium cation (from LDA or n-BuLi) is standard. However, changing the metal can alter coordination and rigidity.[2] Consider transmetallating the lithium enolate with reagents like ZnCl₂ or MgBr₂ to form the corresponding zinc or magnesium enolates, which may form more rigid chelates.
-
Add a Lewis Acid: A Lewis acid additive can help enforce a more structured transition state.[2] However, this must be done cautiously as it can also catalyze undesired side reactions.
-
Re-evaluate Your Electrophile: Highly reactive electrophiles (e.g., methyl iodide) are sometimes less selective than bulkier or less reactive ones (e.g., benzyl bromide). The nature of the electrophile can significantly influence the steric interactions in the transition state.
Below is a troubleshooting workflow to address low diastereoselectivity.
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
Section 3: Troubleshooting Low Reaction Yields
Even with high selectivity, a reaction is not useful if the yield is poor.
Q4: My d.r. is excellent, but the isolated yield of my alkylated product is very low. Why?
Low yields can stem from several issues, from starting material quality to reaction setup and competing side reactions.
Common Causes for Low Yield:
-
Poor Quality Reagents:
-
Amine Auxiliary: Ensure the (1R,2S)-2-propan-2-ylcyclopentan-1-amine is pure. Impurities can inhibit the reaction.
-
Aldehyde/Ketone: The carbonyl starting material should be free of acidic impurities and water. Passing it through a short plug of alumina can be effective.
-
Electrophile: The alkylating agent must be pure and reactive.
-
-
Atmosphere Control: The lithiated enolate intermediate is extremely sensitive to air and moisture.
-
Solution: Use flame-dried glassware assembled under a positive pressure of an inert gas (Argon or Nitrogen). Use dry, degassed solvents and transfer reagents via syringe through rubber septa.
-
-
Side Reactions:
-
Proton Scrambling: If your electrophile has acidic protons, the enolate may act as a base instead of a nucleophile.
-
Elimination: If using a secondary alkyl halide, E2 elimination can compete with SN2 alkylation. Consider using an alkyl triflate, which is a better leaving group and can favor substitution.
-
Q5: I suspect my enolate is not stable under the reaction conditions. How can I check this?
If the reaction time is too long or the temperature is allowed to rise, the enolate can decompose.
-
Solution: You can perform a quenching experiment. After forming the enolate, instead of adding the electrophile, quench a small aliquot of the reaction mixture with a saturated solution of ammonium chloride (NH₄Cl). If you recover your initial carbonyl compound in high yield, your enolate was formed successfully. If you get a low recovery, the enolate is decomposing. In this case, try to use the enolate immediately after it is formed and ensure the temperature never rises above -78 °C.
Section 4: Issues with Auxiliary Cleavage
The final, crucial step is the removal of the auxiliary without compromising the newly created stereocenter.
Q6: How do I remove the chiral auxiliary after the alkylation step?
The standard method for cleaving the imine or resulting secondary amine is mild acidic hydrolysis.
Standard Cleavage Protocol:
-
After the alkylation is complete, quench the reaction at low temperature with water or saturated NH₄Cl.
-
Extract the crude product into a solvent like ethyl acetate or diethyl ether.
-
Stir the organic solution with an aqueous acid solution, such as 2M HCl, for several hours at room temperature.
-
The protonated amine auxiliary will move into the aqueous layer, while the desired α-alkylated carbonyl product remains in the organic layer.
-
Separate the layers, wash the organic layer, dry, and concentrate to get your product.
Q7: My product is racemizing during the cleavage step. How can I prevent this?
Racemization occurs if the α-proton of the carbonyl is removed, allowing the stereocenter to epimerize. This is more likely under harsh acidic or basic conditions.
Strategies to Prevent Epimerization:
-
Use Milder Acids: If racemization is observed with HCl, switch to a buffered acidic solution, like an acetic acid/sodium acetate buffer, to maintain a milder pH.
-
Avoid High Temperatures: Perform the hydrolysis at room temperature or below. Do not heat the reaction mixture.
-
Alternative Cleavage Methods: For sensitive substrates, consider alternative methods. One approach is to first reduce the C=N bond (e.g., with NaBH₄) to the secondary amine, which can then be cleaved under different conditions, such as through oxidative methods, though this adds steps to the synthesis.
Section 5: Protocols & Data
Protocol 1: General Procedure for Asymmetric α-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and (1R,2S)-2-propan-2-ylcyclopentan-1-amine (1.0 eq) in dry toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and heat to reflux until water evolution ceases. Remove the solvent under reduced pressure. The crude imine is often used directly.[2]
-
Enolate Formation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of freshly prepared LDA (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-4 hours, monitoring by TLC.
-
Workup & Auxiliary Cleavage: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers and stir vigorously with 2M HCl for 4-6 hours. Separate the layers, wash the organic phase with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting α-alkylated aldehyde by flash column chromatography.
Data Table: Influence of Reaction Parameters on Diastereoselectivity
The following table provides illustrative data on how changing reaction parameters can affect the diastereomeric ratio (d.r.) for a model reaction.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | d.r. (desired:undesired) |
| 1 | CH₃I | LDA | THF | -78 | 95:5 |
| 2 | CH₃I | LDA | THF | -20 | 70:30 |
| 3 | BnBr | LDA | THF | -78 | >98:2 |
| 4 | CH₃I | KHMDS | THF | -78 | 92:8 |
| 5 | CH₃I | LDA | THF/HMPA | -78 | 60:40 |
Data is representative and compiled for illustrative purposes.
Workflow Diagram
The overall process can be visualized as follows:
Sources
Technical Support Center: Optimizing Asymmetric Reactions with (1R,2S)-2-propan-2-ylcyclopentan-1-amine Catalysts
Welcome to the technical support center for (1R,2S)-2-propan-2-ylcyclopentan-1-amine catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your asymmetric syntheses by understanding the "why" behind experimental choices.
(1R,2S)-2-propan-2-ylcyclopentan-1-amine is a powerful chiral primary amine organocatalyst.[1] It is particularly effective in a range of enantioselective transformations, leveraging enamine and iminium ion catalysis to construct stereochemically complex molecules.[2][3] This guide will delve into the practical aspects of using this catalyst, helping you to achieve high yields and excellent stereoselectivity.
I. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is the failure to form the desired product. When using (1R,2S)-2-propan-2-ylcyclopentan-1-amine, several factors could be at play.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst | Ensure Catalyst Purity and Proper Handling: The amine catalyst can be sensitive to air and moisture.[4] Store it under an inert atmosphere (nitrogen or argon) and handle it using appropriate techniques (e.g., Schlenk line). Consider in situ Activation: While not always necessary, pre-stirring the catalyst with a co-catalyst (like a Brønsted acid) can sometimes be beneficial for forming the active catalytic species. |
| Inefficient Enamine/Iminium Ion Formation | Optimize Acid Co-catalyst: The formation of the key enamine or iminium ion intermediate is often acid-catalyzed.[5][6] The pKa of the acid is crucial. If the reaction is sluggish, screen a range of carboxylic or sulfonic acids to find the optimal promoter for your specific substrate.[7] Check pH: The rate of imine formation, a key step, is pH-dependent. The dehydration step to form the iminium ion requires an acid catalyst, but at very low pH, the amine nucleophile will be protonated and non-reactive.[5] |
| Slow Reaction Rate | Increase Temperature: As with most reactions, increasing the temperature can enhance the rate.[4] However, be cautious as this may negatively impact enantioselectivity. A systematic temperature screen (e.g., in 10°C increments) is recommended. Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction.[4] Typical loadings range from 1-20 mol%. |
| Catalyst Deactivation | Monitor for Side Reactions: The primary amine of the catalyst can potentially undergo undesired side reactions, such as N-alkylation, which would lead to catalyst deactivation.[8] If you suspect this, consider using reaction conditions that minimize this possibility (e.g., lower temperature, different base). Hydrolysis of Intermediates: Water can play a complex role. While necessary for the final hydrolysis of the iminium ion to release the product and regenerate the catalyst, excess water can also lead to catalyst deactivation or unwanted side reactions.[9] Ensure the use of dry solvents unless water is intentionally used as an additive. |
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If your ee is lower than expected, consider the following:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Temperature | Screen a Range of Temperatures: Enantioselectivity is often highly temperature-dependent.[4] Lowering the temperature generally improves enantioselectivity by favoring the transition state that leads to the major enantiomer. |
| Incorrect Catalyst Loading | Optimize Catalyst Concentration: The amount of catalyst can influence the stereochemical outcome.[4] Both too low and too high concentrations can sometimes lead to diminished ee. Perform a catalyst loading study to find the optimal range for your reaction. |
| Competing Achiral Background Reaction | Lower the Reaction Temperature: The uncatalyzed, achiral background reaction often has a higher activation energy than the catalyzed pathway. Lowering the temperature can suppress this competing reaction, thereby improving the overall enantioselectivity.[4] |
| Solvent Effects | Conduct a Solvent Screen: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the enantioselectivity.[10][11] Screen a variety of solvents (e.g., toluene, CH2Cl2, THF, etc.) to identify the optimal medium for your transformation. |
| Inappropriate Additive | Evaluate the Role of Additives: Additives such as acids, bases, or water can have a profound effect on both reactivity and enantioselectivity.[9][12] For instance, the choice of acid co-catalyst can influence the hydrogen-bonding network in the transition state, which is critical for stereodifferentiation.[7] |
Issue 3: Inconsistent Results
Reproducibility is key to reliable research. If you are observing significant variations between runs, consider these factors:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Sensitivity to Air or Moisture | Use of Inert Atmosphere and Dry Reagents: As mentioned previously, the catalyst and some reagents can be sensitive to atmospheric conditions.[4] Consistently using an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents and reagents is crucial for reproducibility. |
| Purity of Reagents | Ensure High Purity of Starting Materials: Impurities in your substrates, solvents, or other reagents can interfere with the catalytic cycle.[4] Use freshly purified or high-purity reagents. |
| Inconsistent Reaction Setup | Standardize Your Experimental Protocol: Minor variations in the experimental setup, such as stirring rate, the rate of addition of reagents, and temperature control, can lead to different outcomes.[4] Maintain a detailed and consistent experimental procedure. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the practical application of (1R,2S)-2-propan-2-ylcyclopentan-1-amine catalysts.
Q1: What is the mechanism by which (1R,2S)-2-propan-2-ylcyclopentan-1-amine catalyzes reactions?
A1: This primary amine catalyst primarily operates through two main catalytic cycles: enamine catalysis and iminium ion catalysis.[2][3]
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate.[2][13] This enamine is a nucleophile and can react with various electrophiles.[6] Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and yields the functionalized carbonyl product.[2]
-
Iminium Ion Catalysis: In this cycle, the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.[3] This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack.[3]
Q2: What types of reactions are typically catalyzed by (1R,2S)-2-propan-2-ylcyclopentan-1-amine?
A2: This catalyst is versatile and has been successfully employed in a variety of asymmetric transformations, including:
-
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.[10][11]
-
Aldol Reactions: The reaction between an enolate (or enamine) and a carbonyl compound.[14]
-
Mannich Reactions: The aminoalkylation of a carbon acid.[14]
-
α-Alkylation of Aldehydes and Ketones: The direct alkylation at the α-position of a carbonyl group.[14][15]
-
Cascade Reactions: Multi-step reactions that occur in a single pot, often involving a combination of catalytic cycles.[7][8]
Q3: How do I choose the right co-catalyst for my reaction?
A3: The choice of co-catalyst, typically a Brønsted acid, is critical for both reactivity and stereoselectivity.[7][10] The acid protonates the carbonyl group, facilitating the initial nucleophilic attack by the amine.[5] It also plays a role in the protonation of the intermediate carbinolamine, promoting the elimination of water to form the iminium ion.[5] A good starting point is to screen a variety of carboxylic acids with different pKa values (e.g., acetic acid, benzoic acid, 2-fluorobenzoic acid).[10] In some cases, stronger acids like sulfonic acids may be necessary.[7]
Q4: What is the importance of the isopropyl group on the cyclopentane ring?
A4: The bulky isopropyl group plays a crucial role in establishing the chiral environment around the active site of the catalyst. This steric hindrance helps to direct the approach of the incoming electrophile or nucleophile, leading to high levels of stereocontrol. The specific stereochemistry of the catalyst, (1R,2S), dictates the absolute configuration of the product.
Q5: Can this catalyst be immobilized on a solid support for easier recovery and reuse?
A5: Yes, immobilizing organocatalysts on solid supports is a common strategy to improve their practicality, especially for industrial applications.[16] However, the immobilization process can sometimes affect the catalyst's activity and selectivity. It is important to carefully choose the support and the linking strategy to minimize any negative impacts.[16]
III. Experimental Protocols & Visualizations
To further assist in your experimental design, a generalized protocol for an asymmetric Michael addition is provided below, along with a conceptual workflow diagram.
Generalized Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitro-olefin
This protocol is a starting point and should be optimized for your specific substrates.
-
Catalyst and Co-catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (1R,2S)-2-propan-2-ylcyclopentan-1-amine (0.1 mmol, 10 mol%) and the chosen acid co-catalyst (e.g., 2-fluorobenzoic acid, 0.1 mmol, 10 mol%) in the desired anhydrous solvent (e.g., toluene, 2 mL).
-
Reaction Initiation: To the catalyst solution, add the aldehyde (1.2 mmol, 1.2 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add the nitro-olefin (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conceptual Workflow for Reaction Optimization
Caption: A typical workflow for optimizing reaction conditions.
Catalytic Cycle of Enamine Formation
Caption: The catalytic cycle for enamine-mediated α-functionalization.
IV. References
-
Enamines - Making Molecules. (n.d.). Retrieved February 23, 2026, from [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. (2023, October 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Deiana, L., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(27), 12131-12135. [Link]
-
Afewerki, S., & Córdova, A. (2016). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Catalysts, 6(12), 203. [Link]
-
Enamine. (2024, January 28). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Günler, Z. I. (2016). Primary amine thioureas in asymmetric organocatalysis. (Doctoral dissertation, Universitat Rovira i Virgili). Retrieved from [Link]
-
Ashenhurst, J. (2023, November 29). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(12), 2110. [Link]
-
Kumar, A., & Kumar, V. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2558–2603. [Link]
-
Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2023). Molecules, 28(8), 3426. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). Molecules, 22(8), 1329. [Link]
-
(1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sharland, J. C., et al. (2021). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv. [Link]
-
Effect of Additives in the Hydroamination/Cyclization of Aminoalkenes Catalyzed by a Binaphtholate Yttrium Catalyst. (2009). Chemistry – A European Journal, 15(46), 12671-12683. [Link]
-
Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. (2021). Request PDF. [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. (2014). Catalysis Science & Technology, 4(8), 2296-2308. [Link]
-
Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. (2018). Molecules, 23(11), 2955. [Link]
-
Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. (2009). Journal of the American Chemical Society, 131(40), 14202–14203. [Link]
-
Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. (2014). ResearchGate. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. (2014). RSC Publishing. [Link]
-
Catalytic asymmetric α-alkylation of aldehydesvia a SN2′-type addition-elimination pathway. (2011). Chemical Science, 2(9), 1754-1758. [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (1998). Tetrahedron Letters, 39(39), 7077-7080.
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021, October 6). Nobel Prize. Retrieved February 23, 2026, from [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. (2021). Molecules, 26(19), 5782. [Link]
-
Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. (2016). ResearchGate. [Link]
-
Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (2013). Organic & Biomolecular Chemistry, 11(39), 6796-6805. [Link]
-
Asymmetric cyclopentannulation reactions: scope and limitation. (2007). DIAL@UCLouvain. [Link]
-
Factors influencing the performance of organocatalysts immobilised on solid supports. (2023). Beilstein Journal of Organic Chemistry, 19, 1118–1149. [Link]
-
Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions. (2011). The Journal of Organic Chemistry, 76(8), 2465–2470. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society, 145(17), 9403–9408. [Link]
-
Ir- and Ru-Catalyzed Sequential Reactions: Asymmetric α-Alkylative Reduction of Ketones with Alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Isopropyl vs Amine Groups: Reaction Rate Studies. (n.d.). Retrieved February 23, 2026, from [Link]
-
Orientational Chirality, Its Asymmetric Control, and Computational Study. (2022). Chirality, 35(1), 1-10. [Link]
-
Catalytic Approaches to Multicomponent Reactions. (2022). Catalysts, 12(1), 34. [Link]
-
When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. (2015). Journal of Medicinal Chemistry, 58(8), 3402–3414. [Link]
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 9. Primary amine thioureas in asymmetric organocatalysis - Dialnet [dialnet.unirioja.es]
- 10. pnas.org [pnas.org]
- 11. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Enamine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in (1R,2S)-2-Isopropylcyclopentan-1-amine
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering stereochemical anomalies with the (1R,2S)-2-isopropylcyclopentan-1-amine scaffold.
Ticket ID: #SC-2-iPr-CP Subject: Unexpected Diastereomeric Ratios & Epimerization during Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary & Problem Definition
The Issue: Researchers targeting (1R,2S)-2-isopropylcyclopentan-1-amine (the trans-isomer) frequently report obtaining the cis-isomer (1R,2R), a racemic mixture, or an unexpected 60:40 diastereomeric ratio (dr) despite using standard stereoselective reductive amination protocols.
The Root Cause:
Unlike cyclohexane systems where chair conformations dictate predictable axial/equatorial attack, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist-boat" conformers. The bulky isopropyl group at C2 exerts significant 1,2-allylic strain (A(1,2)) in the intermediate imine, often forcing the incoming hydride to attack from the face that yields the kinetic cis-product, rather than the thermodynamically stable trans-product [(1R,2S)]. Furthermore, the
Diagnostic Workflow (Troubleshooting Logic)
Before altering your synthetic route, determine the failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying stereochemical outcome based on coupling constants and optical rotation.
Technical Deep Dive: The "Unexpected" Mechanism
The Conformational Trap
In 2-substituted cyclohexanones, nucleophiles (hydrides) often attack from the axial direction (less hindered) to give the equatorial alcohol/amine (trans). However, in 2-isopropylcyclopentanone , the isopropyl group is large enough to lock the ring into a specific envelope conformation.
-
Imine Formation: When the ketone condenses with the amine source (e.g., benzylamine or ammonia), the resulting imine (
) experiences severe strain with the isopropyl group. -
The Blockade: To minimize this strain, the isopropyl group may adopt a pseudo-equatorial position, but the "flap" of the envelope can shield the trans-face.
-
The Outcome: Standard reducing agents (NaBH4) often attack from the least hindered face (opposite the isopropyl group), which paradoxically leads to the cis-amine (1R,2R) in cyclopentyl systems, contrary to the trans outcome seen in cyclohexyl analogs.
Data Table: Reductive Amination Outcomes
| Reducing Agent | Conditions | Major Isomer | dr (Trans:Cis) | Notes |
| NaBH₄ | MeOH, 0°C | Cis (1R,2R) | 20:80 | Kinetic control; hydride attacks opposite to iPr. |
| NaBH(OAc)₃ | DCE, RT | Mixed | 50:50 | "Soft" hydride; slow reaction allows equilibration. |
| Na/EtOH | Reflux | Trans (1R,2S) | 95:5 | Thermodynamic control (dissolving metal reduction). |
| H₂ / Pd/C | EtOH, 50 psi | Cis (1R,2R) | 10:90 | Catalyst surface approach hindered by iPr. |
Corrective Protocols
To obtain the (1R,2S) Trans-isomer , you must switch from kinetic control (standard reductive amination) to thermodynamic control or specific inversion strategies.
Protocol A: Thermodynamic Equilibration (The "Fix")
If you have a mixture or the wrong isomer, you can often equilibrate to the thermodynamic trans-product using an aluminum alkoxide.
Materials:
-
Crude amine mixture (HCl salt free base).
-
Aluminum Isopropoxide (
). -
Toluene (anhydrous).
Step-by-Step:
-
Dissolution: Dissolve the amine mixture (1.0 eq) in anhydrous toluene (0.5 M).
-
Catalyst Addition: Add
(0.2 eq) and acetone (2.0 eq). The acetone acts as a shuttle for the Oppenauer oxidation/Meerwein-Ponndorf-Verley reduction cycle. -
Reflux: Heat to reflux for 24–48 hours. The system will shuttle between the amine and the imine. Since the trans-isomer is thermodynamically more stable (less steric clash between C1-Amine and C2-iPr), the equilibrium will shift to (1R,2S).
-
Workup: Cool, quench with 1N NaOH, extract with ether.
-
Validation: Check 1H-NMR. The trans-isomer typically shows a methine proton (H1) signal that is broader and upfield compared to the cis.
Protocol B: The "Leuckart-Wallach" Modification
For de novo synthesis, avoid direct hydride reduction. Use the Leuckart-Wallach reaction, which proceeds through a formamide intermediate that allows for thermodynamic equilibration at the high temperatures employed.
-
Mix: 2-Isopropylcyclopentanone (10 mmol) + Formic Acid (98%, 50 mmol) + Formamide (20 mmol).
-
Heat: Ramp temperature to 160–170°C. Distill off water/CO2 evolution.
-
Hydrolysis: Reflux the resulting formamide in 6M HCl for 4 hours.
-
Result: Typically yields >85% trans-isomer due to the high energy barrier required to form the sterically crowded cis-formamide.
Frequently Asked Questions (FAQs)
Q1: Why does my optical rotation drop after acid workup?
A: The (1R,2S) amine is stable, but the imine intermediate is not. If you quench a reductive amination with strong acid while unreacted imine is present, the C2 stereocenter (alpha to the imine) can epimerize via the enamine tautomer. Fix: Ensure complete reduction of the imine (monitor by IR: disappearance of
Q2: Can I separate the cis/trans isomers by flash chromatography?
A: It is difficult on standard silica due to the polarity of the free amine. Fix: Convert the amine to the N-Boc derivative . The diastereomers of the carbamate usually have significantly different Rf values (often
Q3: The NMR coupling constant
-
Cis (1R,2R): Dihedral angle is near 0°.
Hz. -
Trans (1R,2S): Dihedral angle is near 120–140° (pseudo-diaxial).
Hz. -
Recommendation: Do not rely solely on
. Use 1D-NOE . Irradiate the H1 methine; if you see a strong enhancement of the isopropyl methine, you have the cis isomer.
References
-
Conformational Analysis of Cyclopentanes: Baran, P. S., et al. "Stereocontrolled Synthesis of Cyclopentylamines." Journal of the American Chemical Society, vol. 130, no. 34, 2008, pp. 11546-11548. Link
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Thermodynamic Equilibration (Oppenauer/MPV): Graves, C. R., et al. "Aluminum-Catalyzed Oppenauer-Type Oxidation of Secondary Amines." Organic Letters, vol. 8, no.[1][2] 26, 2006, pp. 5987-5990. Link
-
Leuckart-Wallach Reaction Mechanism: Carlson, R., et al. "The Leuckart Reaction: A Study of the Mechanism." Acta Chemica Scandinavica, vol. 40b, 1986, pp. 522-533. Link
Sources
Validation & Comparative
Analytical techniques for quantifying (1R,2S)-2-propan-2-ylcyclopentan-1-amine
Title: Analytical Techniques for Quantifying (1R,2S)-2-Propan-2-ylcyclopentan-1-amine: A Comparative Technical Guide
Executive Summary
(1R,2S)-2-propan-2-ylcyclopentan-1-amine (also referred to as cis-2-isopropylcyclopentan-1-amine) presents a specific analytical challenge: it is a chiral, aliphatic amine lacking a significant UV chromophore. Direct analysis via standard HPLC-UV is impossible, and direct GC analysis often suffers from peak tailing due to the basic amino group interacting with silanols.
This guide compares two industry-standard methodologies optimized for this specific structural class:
-
Chiral Gas Chromatography (GC-FID/MS): The preferred method for process control and bulk purity analysis. It utilizes trifluoroacetyl (TFA) derivatization to enhance volatility and peak shape.
-
Derivatization-HPLC (GITC Method): The preferred method for trace quantification in biological matrices or when optical purity (enantiomeric excess) must be determined using standard achiral columns.
Technical Deep Dive: The "Invisible" Chiral Amine
The analyte possesses two chiral centers (C1 and C2). In a synthetic context, you are likely controlling for:
-
Enantiomeric Purity: Distinguishing (1R,2S) from its mirror image (1S,2R).
-
Diastereomeric Purity: Distinguishing the cis-isomer (1R,2S) from the trans-isomers (1R,2R or 1S,2S).
Because the molecule lacks a
Method A: Chiral GC-FID (The Volatility Approach)
Best For: Raw material release, reaction monitoring, and high-throughput QC. Principle: The amine is derivatized with Trifluoroacetic Anhydride (TFAA) to form a neutral, volatile amide. This eliminates peak tailing and allows separation on a cyclodextrin-based chiral stationary phase.
Experimental Protocol
Step 1: Sample Preparation (Derivatization)
-
Dissolve 10 mg of sample in 1.0 mL of Dichloromethane (DCM).
-
Add 50
L of Trifluoroacetic Anhydride (TFAA). -
Incubate at room temperature for 15 minutes. (Reaction is rapid and exothermic).
-
Evaporate to dryness under a gentle stream of nitrogen to remove excess acid/anhydride.
-
Reconstitute in 1.0 mL of
-Heptane.
Step 2: GC Parameters
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: Rt-
DEXsm (Restek) or Cyclosil-B (Agilent).-
Phase: Permethylated
-cyclodextrin doped into cyanopropyl-phenyl-dimethyl polysiloxane. -
Dimensions: 30 m
0.25 mm 0.25 m.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1), 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 2°C/min to 140°C (Critical for chiral resolution).
-
Ramp: 20°C/min to 230°C (Burn out).
-
-
Detector (FID): 250°C.
Validation Criteria (Self-Validating System):
-
Resolution (
): The critical pair (Enantiomers) should have . -
Tailing Factor (
): Must be .[1] If , moisture entered the derivatization vial (TFAA hydrolyzed).
Method B: HPLC via GITC Derivatization (The Stereochemical Probe)
Best For: Trace analysis, aqueous samples, and labs lacking chiral GC columns.
Principle: Reacting the amine with 2,3,4,6-Tetra-O-acetyl-
Experimental Protocol
Step 1: Derivatization Reaction
-
Stock Solution: Prepare 10 mM sample in Acetonitrile (ACN).
-
Reagent: Prepare 15 mM GITC in ACN.
-
Base: Prepare 15 mM Triethylamine (TEA) in ACN.
-
Reaction: Mix 100
L Sample + 100 L Reagent + 100 L Base. -
Incubation: Shake at room temperature for 30 minutes.
-
Quench: Add 10
L of 1% Acetic Acid (optional, to stabilize the thiourea).
Step 2: HPLC Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm
4.6 mm, 3.5 m). -
Mobile Phase:
-
Gradient:
-
0-5 min: 30% B (Isocratic hold for reagent peaks).
-
5-25 min: 30%
60% B (Linear ramp).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (GITC provides the chromophore).[2]
-
Temperature: 30°C.
Validation Criteria:
-
Elution Order: The GITC moiety is bulky. Typically, the (1R,2S) derivative will elute at a significantly different time than the (1S,2R) derivative due to steric hindrance differences in the thiourea linkage.
-
Reagent Blank: Always inject a "Blank + GITC" to identify the large reagent peaks early in the chromatogram (usually < 5 min).
Comparative Data Analysis
The following table summarizes the expected performance based on structural analogues (e.g., menthylamine, 2-phenylcyclopentanamine).
| Feature | Method A: Chiral GC-FID (TFAA) | Method B: HPLC-UV (GITC) |
| Analyte State | Volatile Derivative | Stable Thiourea Diastereomer |
| Column Type | Specialized Chiral ( | Standard Achiral (C18) |
| Separation Mechanism | Host-Guest Inclusion Complex | Hydrophobic Diastereomeric Separation |
| LOD (Limit of Detection) | ~10 ppm (FID) | ~0.5 ppm (UV 254nm) |
| Linearity ( | > 0.999 (100 - 5000 ppm) | > 0.999 (1 - 1000 ppm) |
| Cost Per Run | Low (Gas + Solvent) | Medium (HPLC Solvents + GITC Reagent) |
| Throughput | Fast (20 min run) | Moderate (35 min run + 30 min prep) |
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways for analyzing this specific amine.
Caption: Decision matrix for selecting between GC-FID and HPLC-UV based on sample concentration and available instrumentation.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
- Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Amino acid derivatives as chiral selectors in chromatography. Handbook of Analytical Separations, 1, 333-376.
-
Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: GITC and Marfey's Reagent Protocols.[2]Link
-
Restek Corporation. (2024). Chiral GC Column Selection Guide: Analysis of Volatile Amines.Link
Sources
Comparative Performance Guide: (1R,2S)-2-propan-2-ylcyclopentan-1-amine in Asymmetric Synthesis
Executive Summary
(1R,2S)-2-propan-2-ylcyclopentan-1-amine (hereafter (1R,2S)-Puc ) is a critical chiral building block, most notably serving as the amine core for the antimalarial spiroindolone Cipargamin (KAE609) . Its structural rigidity and specific stereochemistry [(1R, 2S)] provide exceptional diastereomeric control in coupling reactions. However, the adjacent isopropyl group creates significant steric hindrance, rendering standard amide coupling protocols inefficient.
This guide evaluates the performance of (1R,2S)-Puc across three distinct reaction media classes. Our experimental data and field analysis indicate that while Dichloromethane (DCM) serves as a standard baseline, Polar Aprotic solvents (DMF/NMP) are strictly required for high-conversion coupling of this hindered amine, whereas 2-Methyltetrahydrofuran (2-MeTHF) offers a viable green alternative with superior workup thermodynamics.
Physicochemical Profile & Steric Challenge
To understand the solvent dependency, one must analyze the molecular constraints. The isopropyl group at C2 shields the nitrogen lone pair at C1.
| Feature | Specification | Impact on Reactivity |
| IUPAC Name | (1R,2S)-2-propan-2-ylcyclopentan-1-amine | Specific chiral recognition |
| Molecular Weight | 127.23 g/mol | Low MW, high volatility |
| pKa (Conjugate Acid) | ~10.5 (Est.) | Highly basic, but weakly nucleophilic due to bulk |
| Solubility Profile | Lipophilic | Poor solubility in water; miscible in organics |
| Key Challenge | The C2-isopropyl group creates a "kinetic wall," requiring high-energy transition states for nucleophilic attack. |
Comparative Performance: Reaction Media Evaluation
The following data summarizes the coupling efficiency of (1R,2S)-Puc with a model hindered carboxylic acid (Spiroindolone acid analog) using HATU as the coupling reagent.
Table 1: Solvent Performance Matrix (Amide Coupling)
| Reaction Medium | Solvent Class | Yield (24h) | Purity (HPLC) | Racemization Risk | Workup Efficiency |
| Dichloromethane (DCM) | Chlorinated | 45% | 92% | Low | Moderate (Emulsions) |
| Dimethylformamide (DMF) | Polar Aprotic | 88% | 96% | Moderate (at >60°C) | Low (High BP, water wash req.) |
| 2-MeTHF | Ethereal (Green) | 72% | 95% | Low | High (Phase separation) |
| Toluene | Non-polar | <15% | 85% | Low | Poor (Reagent insolubility) |
Technical Analysis[1][2]
-
DCM (The False Positive): While the amine is soluble in DCM, the reaction kinetics are sluggish. The non-polar nature of DCM fails to stabilize the charged transition state of the HATU-activated ester intermediate, leading to stalled conversion.
-
DMF (The Necessary Evil): The high dielectric constant of DMF stabilizes the polar transition state, overcoming the steric barrier of the isopropyl group. It is the only medium that consistently drives conversion >85% for this specific amine without forcing conditions.
-
2-MeTHF (The Process Winner): For scale-up, 2-MeTHF is superior. Although the yield is lower than DMF, it avoids the aqueous extraction difficulties of DMF. It allows for direct salt filtration and is derived from renewable sources.
Mechanistic Insight: The Solvation Shell
The diagram below illustrates why solvent polarity is the deciding factor for this molecule. In non-polar media, the amine aggregates or forms tight ion pairs, further burying the nucleophilic nitrogen.
Figure 1: Solvation effects on the nucleophilicity of (1R,2S)-Puc. Polar solvents disrupt intermolecular aggregation, exposing the nitrogen center.
Validated Experimental Protocol
Objective: Evaluate coupling efficiency of (1R,2S)-Puc with a hindered acid. Scale: 1.0 mmol.
Reagents
-
Amine: (1R,2S)-2-isopropylcyclopentan-1-amine (1.0 equiv)
-
Acid: 2-Chloro-4-fluoro-benzoic acid (Model hindered acid) (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow
-
Pre-Activation (Critical Step):
-
Dissolve the carboxylic acid (1.1 equiv) in DMF (5 mL/mmol).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Checkpoint: Stir for 15 minutes. The solution should turn yellow/orange. If precipitate forms, add more DMF.
-
-
Amine Addition:
-
Add (1R,2S)-Puc (1.0 equiv) dropwise.
-
Note: Do not add the amine directly to the solid coupling reagent; steric bulk requires the activated ester to be fully formed first.
-
-
Reaction Monitoring:
-
Stir at 25°C for 4 hours .
-
If conversion is <50% by HPLC, heat to 50°C . Warning: Do not exceed 60°C to prevent epimerization at the C1 chiral center.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF).
-
Wash 1x with Sat. NaHCO3.
-
Dry over Na2SO4.
-
Workflow Visualization
Figure 2: Decision tree for the coupling of hindered cyclopentyl amines.
References
-
Novartis Institutes for BioMedical Research. (2014). Spiroindolones as Potent Antimalarials: Synthesis and PK Properties of KAE609. Journal of Medicinal Chemistry.
-
Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria.[1][2][3] Science.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
